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molecular formula C8H7FO2 B1295922 2-Fluoro-5-methylbenzoic acid CAS No. 321-12-0

2-Fluoro-5-methylbenzoic acid

Cat. No. B1295922
M. Wt: 154.14 g/mol
InChI Key: UREMNBHWTNQTMS-UHFFFAOYSA-N
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Patent
US08133907B2

Procedure details

To a 1M solution of lithium aluminum hydride in THF (57 mL) at 0° C. is added a solution of 2-fluoro-5-methylbenzoic acid (8.0 g, 52 mmol) in 160 mL of ether drop-wise. The reaction is then heated at reflux for 1.5 hr. The reaction is then cooled to 0° C. and is quenched with H2O (4 mL), aqueous 40% NaOH (4 mL) and H2O (4 mL). The resultant slurry is then filtered through celite and MgSO4. The filtrate is then concentrated and purified by silica gel flash column chromatography to provide the title compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][C:9]=1[C:10](O)=[O:11]>C1COCC1.CCOCC>[F:7][C:8]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
8 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)C
Name
Quantity
57 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
160 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hr
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
is quenched with H2O (4 mL), aqueous 40% NaOH (4 mL) and H2O (4 mL)
FILTRATION
Type
FILTRATION
Details
The resultant slurry is then filtered through celite and MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is then concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CO)C=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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